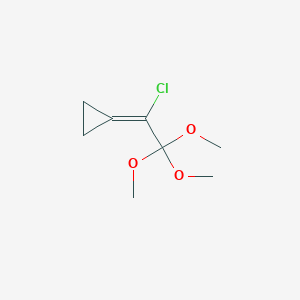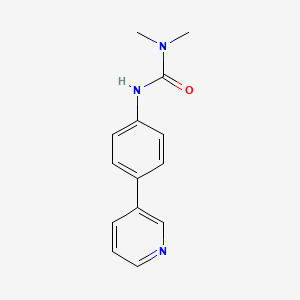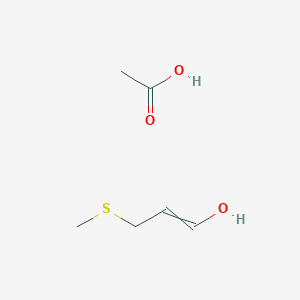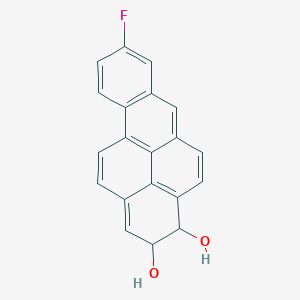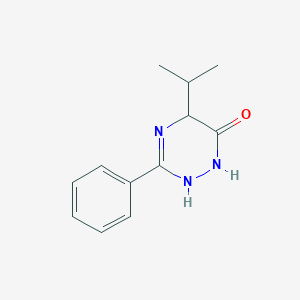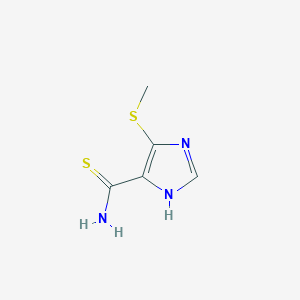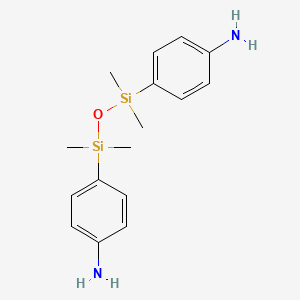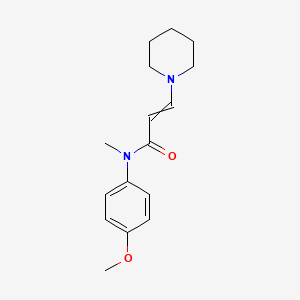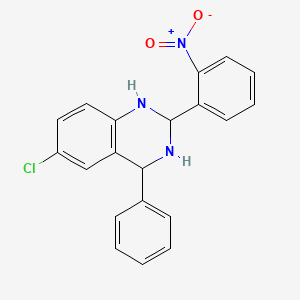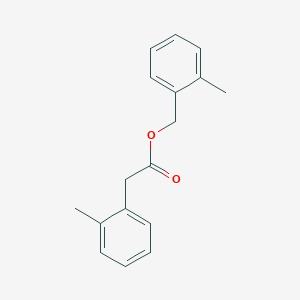![molecular formula C13H15O4- B14411787 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate CAS No. 83646-70-2](/img/structure/B14411787.png)
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate: is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate typically involves the esterification reaction between benzoic acid and 2,2-dimethylpropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+(CH3)3COH→C6H5COOCH2C(CH3)3+H2O
The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.
Isopropyl benzoate: Features an isopropyl group, used in various industrial applications.
Uniqueness
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct physical and chemical properties compared to other benzoate esters
Properties
CAS No. |
83646-70-2 |
|---|---|
Molecular Formula |
C13H15O4- |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(2,2-dimethylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)8-17-12(16)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
FSEWDIPTRJFLRS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


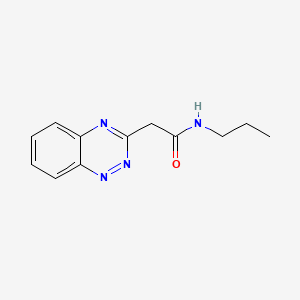
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
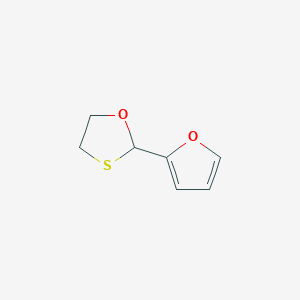
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
